molecular formula C10H9BrO3 B13701518 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13701518
M. Wt: 257.08 g/mol
InChI Key: JGAFEDUEHPFKRP-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core. It is known for its applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives .

Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis. This approach also yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to cytotoxic effects in cancer cells .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

7-bromo-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9BrO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3

InChI Key

JGAFEDUEHPFKRP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC(=C2)Br)C(=O)O1)C

Origin of Product

United States

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